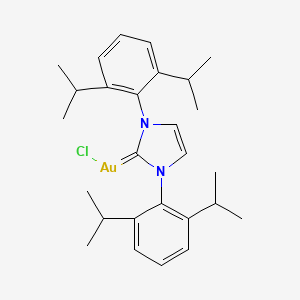

(1,3-Bis(2,6-diisopropylphenyl)-1,3-dihydro-2H-imidazol-2-ylidene)(chloro)gold

Vue d'ensemble

Description

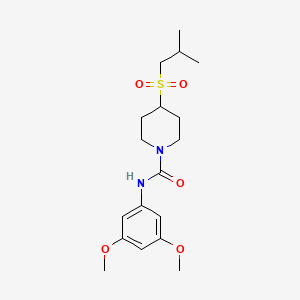

(1,3-Bis(2,6-diisopropylphenyl)-1,3-dihydro-2H-imidazol-2-ylidene)(chloro)gold, also known as a gold(I) N-heterocyclic carbene (NHC) complex, is a significant compound in the field of organometallic chemistry. This compound features a gold atom coordinated to a chloro ligand and a bulky NHC ligand derived from imidazole. The presence of the NHC ligand imparts unique stability and reactivity to the gold center, making it valuable for various applications in catalysis and materials science.

Mécanisme D'action

Target of Action

It’s known that gold complexes often interact with biomolecules containing sulfur, such as cysteine residues in proteins, due to the high affinity of gold for sulfur .

Mode of Action

It’s known that gold complexes can bind to proteins and inhibit their function, which can lead to various downstream effects .

Biochemical Pathways

It’s known that gold complexes can affect a variety of biochemical pathways depending on the proteins they interact with .

Pharmacokinetics

It’s known that gold complexes can be absorbed and distributed in the body, metabolized, and then excreted .

Result of Action

It’s known that gold complexes can cause changes at the molecular and cellular level, such as protein inhibition, which can lead to various downstream effects .

Action Environment

It’s known that factors such as ph, temperature, and the presence of other molecules can affect the action of gold complexes .

Analyse Biochimique

Biochemical Properties

Chloro[1,3-bis(2,6-diisopropylphenyl)imidazol-2-ylidene]gold(I) plays a crucial role in biochemical reactions due to its ability to interact with various enzymes, proteins, and other biomolecules. This compound is known to form stable complexes with enzymes, thereby influencing their activity. For instance, it can act as an inhibitor or activator of specific enzymes, depending on the nature of the interaction. The gold center in Chloro[1,3-bis(2,6-diisopropylphenyl)imidazol-2-ylidene]gold(I) can coordinate with the active sites of enzymes, altering their conformation and activity. Additionally, the N-heterocyclic carbene ligands can interact with proteins, affecting their stability and function .

Cellular Effects

Chloro[1,3-bis(2,6-diisopropylphenyl)imidazol-2-ylidene]gold(I) has been shown to exert significant effects on various types of cells and cellular processes. This compound can influence cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, it can inhibit the proliferation of cancer cells by interfering with key signaling pathways involved in cell growth and survival. Additionally, Chloro[1,3-bis(2,6-diisopropylphenyl)imidazol-2-ylidene]gold(I) can induce apoptosis in cancer cells by activating specific genes involved in programmed cell death .

Molecular Mechanism

The molecular mechanism of action of Chloro[1,3-bis(2,6-diisopropylphenyl)imidazol-2-ylidene]gold(I) involves several key interactions at the molecular level. This compound can bind to biomolecules, such as enzymes and proteins, through coordination with the gold center and the N-heterocyclic carbene ligands. These interactions can lead to enzyme inhibition or activation, depending on the specific enzyme and the nature of the binding interaction. Additionally, Chloro[1,3-bis(2,6-diisopropylphenyl)imidazol-2-ylidene]gold(I) can influence gene expression by interacting with transcription factors and other regulatory proteins, thereby modulating the transcription of specific genes .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of Chloro[1,3-bis(2,6-diisopropylphenyl)imidazol-2-ylidene]gold(I) can change over time due to factors such as stability and degradation. This compound is known for its excellent thermal stability, which allows it to maintain its activity over extended periods. It can undergo degradation under certain conditions, leading to a decrease in its effectiveness. Long-term studies have shown that Chloro[1,3-bis(2,6-diisopropylphenyl)imidazol-2-ylidene]gold(I) can have sustained effects on cellular function, including prolonged inhibition of enzyme activity and persistent changes in gene expression .

Dosage Effects in Animal Models

The effects of Chloro[1,3-bis(2,6-diisopropylphenyl)imidazol-2-ylidene]gold(I) vary with different dosages in animal models. At low doses, this compound can exert beneficial effects, such as inhibiting tumor growth and reducing inflammation. At high doses, it can cause toxic or adverse effects, including damage to healthy tissues and organs. Studies have shown that there is a threshold dose above which the toxic effects of Chloro[1,3-bis(2,6-diisopropylphenyl)imidazol-2-ylidene]gold(I) become significant, highlighting the importance of careful dosage optimization in therapeutic applications .

Metabolic Pathways

Chloro[1,3-bis(2,6-diisopropylphenyl)imidazol-2-ylidene]gold(I) is involved in various metabolic pathways, interacting with enzymes and cofactors that regulate metabolic flux and metabolite levels. This compound can influence the activity of key metabolic enzymes, thereby altering the flow of metabolites through specific pathways. For example, it can inhibit enzymes involved in glycolysis, leading to a decrease in glucose metabolism and an increase in oxidative stress. Additionally, Chloro[1,3-bis(2,6-diisopropylphenyl)imidazol-2-ylidene]gold(I) can interact with cofactors, such as nicotinamide adenine dinucleotide (NAD+), affecting their availability and function .

Transport and Distribution

The transport and distribution of Chloro[1,3-bis(2,6-diisopropylphenyl)imidazol-2-ylidene]gold(I) within cells and tissues are mediated by specific transporters and binding proteins. This compound can be taken up by cells through active transport mechanisms, involving membrane transporters that recognize the gold complex. Once inside the cell, Chloro[1,3-bis(2,6-diisopropylphenyl)imidazol-2-ylidene]gold(I) can bind to intracellular proteins, influencing its localization and accumulation. Studies have shown that this compound can accumulate in specific cellular compartments, such as the nucleus and mitochondria, where it exerts its effects on cellular function .

Subcellular Localization

The subcellular localization of Chloro[1,3-bis(2,6-diisopropylphenyl)imidazol-2-ylidene]gold(I) is critical for its activity and function. This compound can be directed to specific compartments or organelles through targeting signals and post-translational modifications. For example, it can be targeted to the nucleus by nuclear localization signals, where it can interact with transcription factors and other nuclear proteins. Additionally, Chloro[1,3-bis(2,6-diisopropylphenyl)imidazol-2-ylidene]gold(I) can be localized to the mitochondria, where it can influence mitochondrial function and energy metabolism .

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of (1,3-Bis(2,6-diisopropylphenyl)-1,3-dihydro-2H-imidazol-2-ylidene)(chloro)gold typically involves the following steps:

Preparation of the NHC Ligand: The NHC ligand is synthesized by reacting 2,6-diisopropylaniline with glyoxal to form the corresponding imidazolium salt.

Formation of the Gold Complex: The imidazolium salt is then deprotonated using a strong base such as potassium tert-butoxide to generate the free carbene. This free carbene is subsequently reacted with a gold(I) chloride precursor (e.g., chloro(dimethyl sulfide)gold(I)) to form the desired gold complex.

The reaction is usually carried out under an inert atmosphere (e.g., nitrogen or argon) to prevent oxidation and moisture interference. The product is typically purified by recrystallization or column chromatography.

Industrial Production Methods

While the laboratory synthesis of this compound is well-documented, industrial-scale production would require optimization of reaction conditions to ensure high yield and purity. This might involve continuous flow reactors, automated synthesis, and stringent control of reaction parameters such as temperature, pressure, and solvent choice.

Analyse Des Réactions Chimiques

Types of Reactions

(1,3-Bis(2,6-diisopropylphenyl)-1,3-dihydro-2H-imidazol-2-ylidene)(chloro)gold undergoes various types of chemical reactions, including:

Substitution Reactions: The chloro ligand can be substituted by other ligands such as phosphines, amines, or other halides.

Oxidative Addition and Reductive Elimination: These reactions are crucial in catalytic cycles, especially in cross-coupling reactions.

Transmetalation: This reaction involves the transfer of a ligand from one metal to another, often used in catalysis.

Common Reagents and Conditions

Substitution Reactions: Typically involve nucleophiles such as phosphines or amines in solvents like dichloromethane or toluene.

Oxidative Addition: Often requires oxidants such as iodine or bromine.

Transmetalation: Commonly involves organometallic reagents like organozinc or organostannane compounds.

Major Products

The major products of these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield a variety of gold complexes with different ligands, while oxidative addition can produce gold(III) species.

Applications De Recherche Scientifique

Chemistry

In chemistry, (1,3-Bis(2,6-diisopropylphenyl)-1,3-dihydro-2H-imidazol-2-ylidene)(chloro)gold is widely used as a catalyst in organic synthesis. It is particularly effective in:

Hydroamination: Adding amines to alkenes or alkynes.

Hydroarylation: Adding aromatic compounds to alkenes or alkynes.

Cross-Coupling Reactions: Forming carbon-carbon bonds.

Biology and Medicine

In biology and medicine, gold complexes have shown promise as therapeutic agents. This compound, due to its stability and reactivity, is being explored for:

Anticancer Activity: Gold complexes can inhibit enzymes like thioredoxin reductase, which is overexpressed in cancer cells.

Antimicrobial Properties: Effective against various bacterial and fungal strains.

Industry

In industry, this compound is used in:

Material Science: As a precursor for gold nanoparticles.

Electronics: In the fabrication of conductive materials.

Comparaison Avec Des Composés Similaires

Similar Compounds

- (1,3-Bis(2,6-diisopropylphenyl)-1,3-dihydro-2H-imidazol-2-ylidene)(bromo)gold

- (1,3-Bis(2,6-diisopropylphenyl)-1,3-dihydro-2H-imidazol-2-ylidene)(iodo)gold

- (1,3-Bis(2,6-diisopropylphenyl)-1,3-dihydro-2H-imidazol-2-ylidene)(methyl)gold

Uniqueness

The uniqueness of (1,3-Bis(2,6-diisopropylphenyl)-1,3-dihydro-2H-imidazol-2-ylidene)(chloro)gold lies in its stability and reactivity, which are enhanced by the bulky NHC ligand. This makes it more effective in catalysis compared to similar compounds with less steric hindrance. Additionally, the chloro ligand provides a good balance between reactivity and stability, making it versatile for various applications.

This compound’s unique properties and wide range of applications make it a valuable tool in both scientific research and industrial processes.

Propriétés

IUPAC Name |

[1,3-bis[2,6-di(propan-2-yl)phenyl]imidazol-2-ylidene]-chlorogold | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C27H36N2.Au.ClH/c1-18(2)22-11-9-12-23(19(3)4)26(22)28-15-16-29(17-28)27-24(20(5)6)13-10-14-25(27)21(7)8;;/h9-16,18-21H,1-8H3;;1H/q;+1;/p-1 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CNJQLSINQGKZAW-UHFFFAOYSA-M | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)C1=C(C(=CC=C1)C(C)C)N2C=CN(C2=[Au]Cl)C3=C(C=CC=C3C(C)C)C(C)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C27H36AuClN2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80693479 | |

| Record name | {1,3-Bis[2,6-di(propan-2-yl)phenyl]-1,3-dihydro-2H-imidazol-2-ylidene}(chloro)gold | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80693479 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

621.0 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

852445-83-1 | |

| Record name | {1,3-Bis[2,6-di(propan-2-yl)phenyl]-1,3-dihydro-2H-imidazol-2-ylidene}(chloro)gold | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80693479 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Chloro[1,3-bis(2,6-diisopropylphenyl)imidazol-2-ylidene]gold(I) | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![(Z)-methyl 3-allyl-2-((2-(2,5-dioxopyrrolidin-1-yl)acetyl)imino)-2,3-dihydrobenzo[d]thiazole-6-carboxylate](/img/structure/B2564458.png)

![N-[cyano(3,4,5-trimethoxyphenyl)methyl]-2-(naphthalen-2-yl)acetamide](/img/structure/B2564460.png)

![N-(2-bromo-4-methylphenyl)-2-((3-ethyl-4-oxo-3,4-dihydrobenzofuro[3,2-d]pyrimidin-2-yl)thio)acetamide](/img/structure/B2564465.png)

![3-(benzenesulfonyl)-N-[2-hydroxy-2-(3-methylthiophen-2-yl)ethyl]propanamide](/img/structure/B2564469.png)

![1-(2,5-dimethoxyphenyl)-N-(4-fluorophenyl)-1H,2H,3H,4H-pyrrolo[1,2-a]pyrazine-2-carbothioamide](/img/structure/B2564471.png)